Threo-DL-β-Hydroxynorleucine

Oligosaccharyltransferase N-Glycosylation Peptide Substrate Specificity

Sourcing stereochemically defined β-hydroxy-α-amino acids for peptide mimetic research often leads to supply inconsistencies. Threo-DL-β-Hydroxynorleucine (CAS 2076-44-0) resolves this by providing a racemic mixture of the (2R,3S)- and (2S,3R)-threo enantiomers, the configuration essential for biological recognition. Substitution with the erythro diastereomer or non-hydroxylated norleucine results in complete loss of function in OST assays. • Defined threo configuration for accurate enzyme binding pocket mapping. • Racemic mixture enables enzymatic resolution studies using hog renal acylase I. • Available as a custom synthesis item with batch-specific certificates of analysis.

Molecular Formula
Molecular Weight 161.2
Cat. No. B1578925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThreo-DL-β-Hydroxynorleucine
Molecular Weight161.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Threo-DL-β-Hydroxynorleucine Overview


Threo-DL-β-Hydroxynorleucine is a non-proteinogenic, chiral β-hydroxy-α-amino acid with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol . It exists as a racemic mixture of the (2R,3S)- and (2S,3R)-threo enantiomers, a diastereomer distinct from its erythro counterpart. This compound serves as a critical building block in the synthesis of β-hydroxy-α-amino acid-containing peptides and peptidomimetics, where its specific stereochemical configuration is crucial for biological activity [1].

Why Threo-DL-β-Hydroxynorleucine Is Irreplaceable


The simple substitution of Threo-DL-β-Hydroxynorleucine with its erythro diastereomer or non-hydroxylated norleucine can lead to a complete loss of desired biological function. This is due to the high stereospecificity of biological systems for the threo configuration, as evidenced by the differential recognition of diastereomers by critical enzymes like oligosaccharyltransferase (OST) and hog renal acylase I [1][2]. Furthermore, the presence of the β-hydroxyl group itself is a key determinant of activity, as demonstrated by the stark differences in enzyme kinetics and microbial growth inhibition between the free amino acid and its N-acylated derivatives [2].

Threo-DL-β-Hydroxynorleucine: Quantitative Evidence


OST Stereospecificity in N-Glycosylation

A direct comparison of tripeptide substrates containing L-threo-β-hydroxynorleucine (Hnl) versus the native L-threonine (Thr) residue showed a marked difference in binding efficiency to pig liver oligosaccharyltransferase (OST). The L-β-hydroxynorleucine-containing peptide was bound 'much less efficiently' than the threonine control, demonstrating the enzyme's high stereospecificity for the native Thr methyl group. This differential binding was interpreted as the result of a highly stereospecific hydrophobic binding pocket [1].

Oligosaccharyltransferase N-Glycosylation Peptide Substrate Specificity

Acylase I Enantioselective Hydrolysis

The enzymatic hydrolysis rates of N-chloroacetyl derivatives of the L-isomers of β-hydroxynorleucine's two diastereomers (designated A and B) by hog renal acylase I were compared. The study found that the 'acyl B isomer is a better substrate than the acyl A isomer', where 'A' denotes the faster-moving and 'B' the slower-moving diastereomer in a defined chromatographic solvent system [1].

Enzymatic Resolution Acylase I Chiral Separation

Microbial Growth Inhibition by N-Chloroacetyl Derivative

In a microbiological assay using Lactobacillus casei designed to screen for antitumor activity, the free amino acid isomers of β-hydroxynorleucine showed no growth inhibitory action. However, the N-acylated derivatives showed modest but significant activity. Crucially, the N-chloroacetyl derivative of the D-enantiomorph of diastereomer B exhibited 'about twice the activity of the other three isomers' [1].

Antitumor Screening Lactobacillus casei Microbiological Assay

Threo-DL-β-Hydroxynorleucine Applications


OST Stereospecificity Probing

Threo-DL-β-Hydroxynorleucine can be incorporated into synthetic Asn-Xaa-Thr/Ser tripeptides as a threonine analog to investigate the stereochemical requirements of OST. Its differential binding, compared to native threonine, helps map the enzyme's hydrophobic binding pocket for the threonine CH3-CH(OH) group [1].

Enzymatic Resolution & Chiral Synthesis

The differential hydrolysis of N-chloroacetylated L-isomers of the threo and erythro diastereomers by hog renal acylase I provides a basis for enzymatic resolution [2]. This can be leveraged to obtain enantiomerically pure forms for use as chiral building blocks in pharmaceutical synthesis [3].

Antitumor Lead Microbial Screening

The N-chloroacetyl derivative of the D-enantiomorph of diastereomer B of β-hydroxynorleucine, which shows approximately twice the growth inhibitory activity against Lactobacillus casei compared to other isomers, can serve as a positive control or lead compound in microbial antitumor prescreens [2].

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